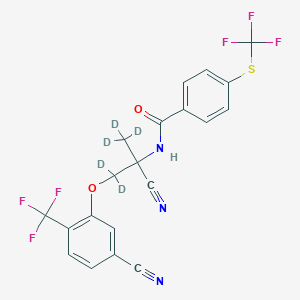

(Rac)-Monepantel-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C20H13F6N3O2S |

|---|---|

分子量 |

478.4 g/mol |

IUPAC 名称 |

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |

InChI |

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2 |

InChI 键 |

WTERNLDOAPYGJD-JIZANVDTSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |

规范 SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (Rac)-Monepantel-d5 in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monepantel (MPL), the first approved member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in the control of gastrointestinal nematodes, particularly those resistant to older drug classes.[1][2][3] Its deuterated analog, (Rac)-Monepantel-d5, is primarily utilized as an internal standard for pharmacokinetic studies due to the analytical advantages conferred by deuterium labeling.[4] The fundamental mechanism of action is identical to that of the parent compound. This guide provides a detailed technical overview of monepantel's molecular mechanism, its interaction with the target receptor, the resulting physiological effects on the nematode, and the rationale for its deuterated form. It also includes summaries of quantitative data and detailed experimental protocols for key assays.

Introduction to Monepantel and this compound

Monepantel is a synthetic compound developed to combat the widespread emergence of resistance in parasitic nematodes of livestock to the three main classes of anthelmintics: benzimidazoles, imidazothiazoles, and macrocyclic lactones.[1] It exhibits broad-spectrum efficacy against both larval and adult stages of major gastrointestinal nematodes in sheep and cattle.

This compound is a stable isotope-labeled version of monepantel. The "Rac" prefix indicates it is a racemic mixture, while "d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling does not alter the core pharmacological activity but provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry in metabolism and pharmacokinetic studies.

Core Mechanism of Action

The primary molecular target of monepantel is a unique, nematode-specific subclass of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3 subfamily. In the model organism Caenorhabditis elegans, this receptor is known as ACR-23, while in the economically significant parasite Haemonchus contortus, the homologous receptor is designated MPTL-1. These receptors are ligand-gated ion channels that are absent in mammals, which accounts for monepantel's high selectivity and excellent safety profile in host animals.

Molecular Interaction with the MPTL-1/ACR-23 Receptor

Monepantel functions as a positive allosteric modulator of the MPTL-1/ACR-23 receptor. Recent cryo-electron microscopy studies have revealed the precise binding site.

-

Allosteric Binding: Unlike the natural ligand, acetylcholine (or choline), which binds at the interface between subunits in the extracellular domain, monepantel binds to an allosteric site located within the transmembrane domain of the receptor, at the interface between adjacent subunits.

-

Channel Gating: Upon binding, monepantel "wedges" into a cleft between the transmembrane helices of neighboring subunits. This conformational change forces the ion channel to open. Critically, the channel becomes locked in this open state and is unable to close.

-

Ion Influx: The persistently open channel leads to an uncontrolled influx of cations (primarily sodium and to a lesser extent, calcium) into the nematode's muscle cells.

Physiological Consequences in the Nematode

The uncontrolled ion influx triggers a cascade of physiological events culminating in the death of the parasite:

-

Depolarization: The massive influx of positive ions causes a sustained depolarization of the muscle cell membrane.

-

Spastic Paralysis: This persistent depolarization leads to hypercontraction of the body wall muscles, resulting in spastic paralysis of the nematode.

-

Expulsion: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled.

It is important to note that while this is the primary mechanism, some studies suggest the mode of action can be complex, potentially involving other nAChR subtypes where monepantel may act as an antagonist.

Role of Deuteration: this compound

Deuterium labeling is a common strategy in drug development and research, primarily for pharmacokinetic analysis. The substitution of hydrogen with deuterium creates a heavier, more stable molecule.

-

Metabolic Stability: The primary reason for creating deuterated analogs is to alter the rate of metabolism. C-D bonds are stronger than C-H bonds, which can slow down metabolic processes that involve breaking these bonds (the "kinetic isotope effect").

-

Analytical Standard: this compound serves as an ideal internal standard for bioanalytical assays (e.g., LC-MS/MS). When analyzing samples (blood, plasma, tissues), a known quantity of the deuterated compound is added. It behaves almost identically to the non-labeled drug during sample extraction and ionization but is distinguishable by its higher mass. This allows for precise quantification of the parent drug, correcting for any sample loss during processing.

The mechanism of anthelmintic action of Monepantel-d5 is not different from that of Monepantel; its utility is in the laboratory.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacology of monepantel.

Table 1: In Vitro and In Vivo Efficacy of Monepantel

| Parameter | Nematode Species | Value/Result | Reference(s) |

|---|---|---|---|

| In Vitro EC50 | C. elegans (ACR-23 activation) | 2.13 µM | |

| In Vivo Efficacy | H. contortus (multi-resistant) | 99.9% reduction | |

| In Vivo Efficacy | T. colubriformis (multi-resistant) | 99.9% reduction | |

| In Vivo Efficacy | A. ceylanicum (in hamsters) | 100% worm burden reduction @ 10 mg/kg | |

| In Vivo Efficacy | N. americanus (in hamsters) | 58.3% worm burden reduction @ 10 mg/kg | |

| Oral Dose (Sheep) | Various GI Nematodes | 2.5 mg/kg for >96% efficacy |

| Oral Dose (Cattle) | Various GI Nematodes | 5.0 mg/kg for efficacy | |

Table 2: Pharmacokinetic Parameters of Monepantel and its Active Metabolite in Sheep

| Parameter | Monepantel | Monepantel Sulfone (Active Metabolite) | Reference(s) |

|---|---|---|---|

| Mean Residence Time | 4.9 h | 111 h | |

| Total Body Clearance | 1.49 L/(kg·h) | 0.28 L/(kg·h) | |

| Volume of Distribution | 7.4 L/kg | 31.2 L/kg |

| Oral Bioavailability | 31% | ~94% (relative to IV dose of MPL) | |

Note: After oral administration, monepantel is rapidly metabolized to monepantel sulfone, which is also anthelmintically active and is the predominant chemical entity in the blood.

Detailed Experimental Protocols

Protocol: Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

This protocol is fundamental for directly studying the interaction of monepantel with its target receptor.

-

Preparation of cRNA: The cDNA encoding the nematode receptor subunits (e.g., H. contortus DEG-3 and DES-2) are subcloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid templates.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog. The follicular cell layer is removed by incubation with collagenase.

-

cRNA Injection: A defined amount of cRNA for the receptor subunits (e.g., 10-50 ng) is injected into the cytoplasm of Stage V-VI oocytes using a microinjector. Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology:

-

An injected oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

The agonist (e.g., choline) is applied via the perfusion system to elicit an inward current.

-

To test monepantel's effect, the drug is co-applied with the agonist or pre-applied before the agonist.

-

-

Data Analysis: The resulting currents are recorded and analyzed to determine parameters like EC₅₀ (concentration for half-maximal effect), potentiation, or inhibition.

Protocol: Fecal Egg Count Reduction Test (FECRT) for In Vivo Efficacy

The FECRT is the standard in vivo method for assessing anthelmintic efficacy and detecting resistance.

-

Animal Selection: A group of naturally infected animals (e.g., sheep) with a sufficient level of nematode infection (e.g., >200 eggs per gram of feces) is selected.

-

Group Allocation: Animals are randomly allocated to a treatment group (receiving monepantel) and a control group (untreated).

-

Pre-Treatment Sampling (Day 0): Fecal samples are collected from each animal to determine the baseline fecal egg count (FEC).

-

Treatment: The treatment group is dosed orally with monepantel at the recommended dose (e.g., 2.5 mg/kg). The control group receives a placebo or no treatment.

-

Post-Treatment Sampling (Day 10-14): Fecal samples are collected again from all animals.

-

Fecal Egg Counting: The number of nematode eggs per gram of feces is determined for all samples using a standardized method (e.g., modified McMaster technique).

-

Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula:

-

Efficacy (%) = [1 - (Mean FEC of Treatment Group / Mean FEC of Control Group)] x 100

-

Resistance is suspected if the efficacy is less than 95% and the lower 95% confidence interval is below 90%.

-

Visualizations: Pathways and Workflows

Signaling Pathway of Monepantel Action

Caption: Molecular mechanism of Monepantel leading to nematode paralysis.

Experimental Workflow for FECRT

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Conclusion

The mechanism of action of monepantel, through the allosteric modulation of a nematode-specific nAChR, provides a clear basis for its efficacy and host safety. It represents a critical tool for managing parasitic infections, especially in the context of multi-drug resistance. The deuterated analog, this compound, while pharmacologically identical, is an indispensable tool for the precise pharmacokinetic analysis required in modern drug development and monitoring. A thorough understanding of this mechanism, supported by robust experimental data, is essential for its responsible use and for the future development of novel anthelmintics.

References

- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

(Rac)-Monepantel-d5: A Technical Guide for Researchers

(Rac)-Monepantel-d5 , a deuterated isotopologue of the anthelmintic drug Monepantel, serves as a critical tool in the precise quantitative analysis of Monepantel and its metabolites. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its primary application as an internal standard in pharmacokinetic and metabolic studies, complete with experimental protocols and a visualization of the parent compound's mechanism of action.

Core Application: Internal Standard for Bioanalytical Methods

This compound is predominantly utilized as an internal standard in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its chemical properties are nearly identical to that of Monepantel, but its increased mass due to the five deuterium atoms allows for its differentiation in a mass spectrometer. This makes it an invaluable tool for accurate quantification in complex biological matrices. The use of a deuterated internal standard helps to correct for variability during sample preparation and potential matrix effects during analysis.[1]

This stable isotope-labeled compound is essential for a variety of research applications, including:

-

Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Monepantel in animal models.

-

Metabolic Profiling: To identify and quantify metabolites of Monepantel in biological samples.

-

Bioanalytical Method Validation: To ensure the accuracy, precision, and robustness of analytical methods for Monepantel quantification.[2]

-

Tracer Studies: To follow the metabolic fate of Monepantel within a biological system.[1]

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Monepantel and its primary active metabolite, Monepantel Sulphone, from studies in sheep and cattle. These studies have relied on sensitive bioanalytical methods where a deuterated internal standard like this compound is crucial for generating reliable data.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulphone in Sheep Following a Single Oral Administration.

| Parameter | Monepantel | Monepantel Sulphone |

| Tmax (hours) | 24 | 24 |

| Cmax (ng/mL) | 30.3 ± 4.6 | 31.8 ± 5.4 |

| AUC₀-∞ (ng·h/mL) | 3651 ± 721 | 11571 ± 3600 |

| MRT (hours) | 127.47 ± 43.14 | 170.3 ± 47.15 |

Data adapted from a pharmacokinetic study in sheep.[3]

Table 2: Residue Depletion of Monepantel Sulphone in Bovine Tissues Following Oral Administration.

| Tissue | Day 4 (µg/kg) | Day 7 (µg/kg) | Day 10 (µg/kg) | Day 13 (µg/kg) |

| Subcutaneous Fat | 4110 | - | - | - |

| Renal Fat | 4680 | - | - | - |

| Liver | 1090 | - | - | - |

| Kidney | 478 | - | - | - |

| Muscle | 231 | - | - | - |

Data represents maximum observed residues from a study in cattle.

Experimental Protocols

While specific protocols can vary between laboratories, the following sections provide detailed, representative methodologies for the use of this compound as an internal standard in a typical pharmacokinetic study.

Protocol 1: Sample Preparation from Plasma

This protocol outlines a common protein precipitation method for extracting Monepantel and its metabolites from plasma samples.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, quality control, or unknown).

-

Internal Standard Spiking: Add 10 µL of a working solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to each tube. The concentration of the internal standard should be consistent across all samples.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.

-

Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This section provides a general set of conditions for the chromatographic separation and mass spectrometric detection of Monepantel and this compound.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 5 minutes) is typically used to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both Monepantel and this compound need to be optimized. For example:

-

Monepantel: [M+H]+ → fragment ion

-

This compound: [M+D]+ → fragment ion

-

-

Mechanism of Action of Monepantel: Signaling Pathway

Monepantel exerts its anthelmintic effect by targeting a specific class of nicotinic acetylcholine receptors (nAChRs) found only in nematodes, particularly the DEG-3/DES-2 subfamily. In the model organism Caenorhabditis elegans, the receptor ACR-23 has been identified as a key target. Monepantel acts as a positive allosteric modulator of these receptors. This leads to an uncontrolled influx of ions into the muscle cells of the nematode, causing persistent depolarization, spastic paralysis, and ultimately, the expulsion of the parasite from the host.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

References

(Rac)-Monepantel-d5 CAS number and molecular weight

(Rac)-Monepantel-d5 is the deuterated form of Monepantel, a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of compounds. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Core Compound Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2747918-33-6 | [1][2] |

| Molecular Weight | 478.42 g/mol | [1][2] |

| Molecular Formula | C₂₀H₈D₅F₆N₃O₂S | [1] |

| Appearance | White to off-white solid | |

| Synonyms | N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)thio)benzamide |

Mechanism of Action & Signaling Pathways

Monepantel exhibits a dual mechanism of action, targeting distinct pathways in nematodes and mammalian cancer cells.

Anthelmintic Action via Nematode Nicotinic Acetylcholine Receptors (nAChRs)

In nematodes, Monepantel acts as a positive allosteric modulator of a specific subclass of nicotinic acetylcholine receptors (nAChRs), namely the DEG-3/DES-2 channels. This interaction leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in spastic paralysis and eventual death of the parasite. This mode of action is unique compared to other anthelmintic classes, making Monepantel effective against multi-drug resistant nematode strains.

Anticancer Activity via mTOR Pathway Inhibition

In addition to its anthelmintic properties, Monepantel has demonstrated anticancer activity, particularly in ovarian cancer models. It functions by inhibiting the mammalian Target of Rapamycin (mTOR) signaling pathway. Specifically, Monepantel suppresses the phosphorylation of mTOR and its key downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1). This disruption leads to the induction of autophagy and inhibition of tumor cell growth and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of Monepantel.

In Vivo Anticancer Efficacy Studies

-

Model: Female nude mice with subcutaneous OVCAR-3 (human ovarian cancer cell line) xenografts.

-

Treatment: Monepantel (MPL) was administered via intraperitoneal (IP) injection.

-

Dosage: Mice were treated with 25 mg/kg and 50 mg/kg doses of MPL.

-

Frequency: Dosing was performed three times weekly for a duration of two weeks.

-

Endpoints: Tumor volume and weight were measured to assess efficacy. Western blotting was used to analyze the expression and phosphorylation status of proteins in the mTOR pathway (mTOR, p70S6K, 4EBP1) within tumor tissues.

In Vitro Autophagy and Cytotoxicity Assays

-

Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-3, A2780).

-

Treatment: Cells were cultured in the presence of varying concentrations of Monepantel (typically 10 µM and 25 µM).

-

Duration: Experiments were conducted over a 72-hour period.

-

Methodologies:

-

Autophagy Detection: Acridine orange staining was used to detect the formation of acidic vesicular organelles, a hallmark of autophagy. Western blotting and ELISA were employed to measure the expression of autophagy markers like LC3B and SQSTM1/p62, as well as key proteins in the mTOR pathway.

-

Cytotoxicity and Apoptosis: Cell viability was assessed, and apoptosis was investigated through caspase activity assays, DNA laddering, and Annexin-V staining.

-

Electrophysiological Analysis of Nematode nAChRs

-

Expression System: Xenopus laevis oocytes were used as a heterologous expression system for nematode nAChRs.

-

Receptors Studied: Receptors from Haemonchus contortus (e.g., Hco-DEG-3/DES-2) were expressed to study the direct interaction with Monepantel.

-

Methodology: Two-electrode voltage-clamp electrophysiology was used to measure ion currents across the oocyte membrane in response to acetylcholine (the natural agonist) with and without the presence of Monepantel.

-

Findings: These experiments demonstrated that while Monepantel did not activate the channels directly, it significantly potentiated the currents induced by choline, confirming its role as a positive allosteric modulator.

References

The Pharmacological Profile of Deuterated Monepantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated monepantel. While direct experimental data on deuterated monepantel is limited in publicly available literature, this document synthesizes the well-established pharmacology of monepantel with the known principles of drug deuteration to project the likely characteristics of its deuterated analogue. This guide covers the mechanism of action, predicted pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anthelmintic agents.

Introduction to Monepantel and the Rationale for Deuteration

Monepantel is a broad-spectrum anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of drugs, effective against gastrointestinal nematodes, including those resistant to other major anthelmintic classes.[1][2][3] It is used in veterinary medicine, particularly for sheep and cattle.[1] The selective toxicity of monepantel towards nematodes is attributed to its unique mechanism of action, targeting a nematode-specific ion channel.[2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased exposure, and potentially a more favorable dosing regimen. The existence of research-grade deuterated monepantel, such as (Rac)-Monepantel-d5, suggests interest in exploring these potential benefits.

Mechanism of Action

Monepantel and, by extension, its deuterated form, exert their anthelmintic effect by acting as a positive allosteric modulator of a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit of the DEG-3 subfamily, specifically the MPTL-1 receptor. This receptor is absent in mammals, which accounts for the high safety index of the drug.

The binding of monepantel to the MPTL-1 receptor leads to an uncontrolled influx of ions, causing persistent muscle cell depolarization. This results in spastic paralysis of the nematode, followed by its expulsion from the host's gastrointestinal tract. While low concentrations of monepantel act as a positive allosteric modulator, higher concentrations can act as a direct agonist of the receptor.

The following diagram illustrates the proposed signaling pathway for monepantel's mechanism of action.

Pharmacokinetics: A Comparative Profile

The pharmacokinetic profile of deuterated monepantel is anticipated to differ from the parent compound primarily in its metabolic stability. Monepantel is rapidly metabolized in vivo to monepantel sulfone, which is also an active anthelmintic.

Predicted Effects of Deuteration

Deuteration at sites of metabolic oxidation is expected to slow down the conversion of monepantel to its metabolites, including monepantel sulfone. This could lead to:

-

Increased Half-Life: A longer persistence of the parent drug and its active metabolite in the systemic circulation.

-

Higher Cmax and AUC: Increased peak plasma concentrations and overall drug exposure.

-

Reduced Metabolic Load: A potential decrease in the formation of other minor metabolites.

The following tables summarize the known pharmacokinetic parameters of monepantel in sheep and cattle, which serve as a baseline for predicting the effects of deuteration.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep (Oral Administration)

| Parameter | Monepantel | Monepantel Sulfone | Reference |

| Tmax (hours) | 16 | 24 | |

| Cmax (ng/mL) | 17.9 | 94.3 | |

| AUC (ng.h/mL) | 671 | 11125 | |

| Bioavailability | 31% | - |

Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Calves (Oral Administration)

| Parameter | Monepantel | Monepantel Sulfone | Reference |

| Tmax (hours) | 8 | 41.3 | |

| Cmax (ng/mL) | 21.5 | 96.8 | |

| AUC (ng.h/mL) | 2174 | 10242 |

Experimental Protocols

The evaluation of the pharmacological profile of deuterated monepantel would likely follow established methodologies for anthelmintic drug development.

In Vitro Efficacy Assessment

-

Objective: To determine the intrinsic activity of deuterated monepantel against various nematode species.

-

Methodology:

-

Culturing of nematode larvae (e.g., Haemonchus contortus, Trichostrongylus colubriformis).

-

Exposure of larvae to serial dilutions of deuterated monepantel and the parent compound.

-

Assessment of larval motility or survival after a defined incubation period (e.g., 24-48 hours).

-

Calculation of IC50 values (the concentration of drug that inhibits 50% of larval motility/survival).

-

Pharmacokinetic Studies in Target Animals (e.g., Sheep)

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of deuterated monepantel.

-

Methodology:

-

Administration of a single oral dose of deuterated monepantel to a cohort of healthy sheep.

-

Collection of blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-dosing.

-

Separation of plasma from blood samples.

-

Extraction of deuterated monepantel and its metabolites from plasma.

-

Quantification of the analytes using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic modeling of the concentration-time data to determine key parameters (Cmax, Tmax, AUC, half-life).

-

The following diagram illustrates a typical experimental workflow for evaluating a novel anthelmintic compound.

Conclusion

While direct experimental data on the pharmacological profile of deuterated monepantel is not yet widely available, a strong predictive framework can be established based on the known properties of monepantel and the principles of deuteration. Deuterated monepantel is expected to retain the novel mechanism of action of the parent compound while potentially exhibiting an improved pharmacokinetic profile, characterized by a longer half-life and increased systemic exposure. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological characteristics of this promising new chemical entity and to determine its potential advantages as a next-generation anthelmintic.

References

An In-depth Technical Guide to (Rac)-Monepantel-d5

This technical guide provides a comprehensive overview of (Rac)-Monepantel-d5, a deuterated isotopologue of Monepantel, for researchers, scientists, and drug development professionals. While this document focuses on the deuterated form, the majority of the biological and mechanistic data presented is derived from studies on the non-deuterated parent compound, Monepantel. This compound is primarily utilized as an internal standard for quantitative analysis or as a tracer in metabolic studies.[1]

Chemical and Physical Properties

This compound is a deuterium-labeled version of Monepantel, an anthelmintic drug belonging to the amino-acetonitrile derivative (AAD) class.[1] The deuteration is intended to facilitate its use in analytical methods such as mass spectrometry.

| Property | Value |

| Chemical Name | N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)thio)benzamide[2] |

| Molecular Formula | C₂₀H₈D₅F₆N₃O₂S[1] |

| Molecular Weight | 478.42 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

| Purity | >99% |

| Vapor Pressure (Monepantel) | 2.8 x 10⁻⁹ Pa at 25°C |

Safety Data

A Safety Data Sheet (SDS) for this compound is available from suppliers. Standard safe handling procedures for chemical reagents should be followed. This includes the use of personal protective equipment such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse the affected area with water and seek medical advice if irritation persists.

Mechanism of Action

Monepantel exerts its anthelmintic effect through a novel mechanism of action that is distinct from other classes of anthelmintics. This unique mode of action makes it effective against nematode strains that have developed resistance to other drugs.

The primary target of Monepantel is a nematode-specific clade of nicotinic acetylcholine receptors (nAChRs), specifically the DEG-3 subfamily, including the MPTL-1 receptor in Haemonchus contortus and its homolog ACR-23 in Caenorhabditis elegans. Monepantel acts as a positive allosteric modulator at nanomolar concentrations and a direct agonist at higher concentrations. This interaction leads to the irreversible opening of the ion channel, resulting in an uncontrolled influx of ions and depolarization of muscle cells. This ultimately causes spastic paralysis and death of the nematode.

In addition to its anthelmintic properties, Monepantel has been investigated for its potential anticancer activity. Studies have shown that it can induce autophagy in human ovarian cancer cells by disrupting the mTOR/p70S6K signaling pathway.

Monepantel's Anthelmintic Mechanism of Action

Caption: Signaling pathway of Monepantel's anthelmintic action.

Monepantel's Potential Anticancer Signaling Pathway

References

A Comparative Analysis of Racemic and Enantiopure Monepantel-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monepantel, a novel amino-acetonitrile derivative (AAD), represents a significant advancement in anthelmintic therapy, particularly in the face of widespread resistance to older drug classes. As a chiral molecule, it exists as two enantiomers, with the (S)-enantiomer exhibiting potent anthelmintic activity. This technical guide provides an in-depth comparison of racemic Monepantel and its enantiopure (S)-form, with a focus on their efficacy, mechanism of action, and analytical considerations. Furthermore, it addresses the role of deuterated Monepantel (Monepantel-d5) as a critical tool in pharmacokinetic and bioanalytical studies. This document synthesizes key data, outlines detailed experimental protocols, and presents visual representations of signaling pathways and workflows to support researchers and drug development professionals in the ongoing study and application of this important compound.

Introduction

The rise of anthelmintic resistance in gastrointestinal nematodes of livestock poses a significant threat to animal health and agricultural productivity globally.[1] The introduction of the amino-acetonitrile derivative (AAD) class of anthelmintics, with Monepantel as its first commercialized member, offered a new mode of action to combat resistant parasite strains.[1][2] Monepantel contains a single chiral center, leading to the existence of (S)- and (R)-enantiomers. Early research quickly established that the anthelmintic activity resides almost exclusively in the (S)-enantiomer.[3] This guide delves into the technical details comparing the racemic mixture with the enantiopure active isomer. Additionally, it explores the application of Monepantel-d5, a deuterated analog, which serves as an indispensable internal standard for accurate quantification in biological matrices.[4]

Efficacy: Racemic Mixture vs. Enantiopure Monepantel

Initial studies with amino-acetonitrile derivatives evaluated both racemic mixtures and their separated enantiomers. A pivotal study demonstrated that while the racemic mixture of a Monepantel precursor (AAD 96) was effective, the (S)-enantiomer (AAD 1566, Monepantel) showed significantly higher activity, while the (R)-enantiomer was inactive.

Table 1: Comparative Efficacy of Racemic vs. Enantiopure Monepantel Precursors against Resistant Haemonchus contortus in Gerbils

| Compound | Dose (mg/kg) | Route | Efficacy (%) |

| Racemic (AAD 96) | 1 | Oral | 84-100 |

| Racemic (AAD 96) | 1 | Subcutaneous | 84-100 |

| (S)-enantiomer (Monepantel) | 1 | Oral | 99-100 |

| (S)-enantiomer (Monepantel) | 1 | Subcutaneous | 99-100 |

| (R)-enantiomer | 1 | Oral | No Activity |

| (R)-enantiomer | 1 | Subcutaneous | No Activity |

Data synthesized from Kaminsky et al. (2008).

The superior efficacy of the enantiopure (S)-Monepantel led to its development as the commercial product.

Mechanism of Action: Targeting the Nematode-Specific MPTL-1 Receptor

Monepantel exerts its anthelmintic effect through a novel mechanism of action, targeting a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit belonging to the DEG-3 family. This receptor is designated as MPTL-1 in Haemonchus contortus. The exclusivity of this receptor to nematodes explains the high safety profile of Monepantel in mammals.

Monepantel acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the MPTL-1 receptor. This interaction leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions. The subsequent depolarization of muscle cells causes spastic paralysis and ultimately, the death of the nematode.

Caption: Signaling pathway of Monepantel's anthelmintic action.

The Role of Monepantel-d5 in Bioanalysis

Monepantel-d5 is a deuterated analog of Monepantel, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte of interest during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Monepantel using (Rac)-Monepantel-d5 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel is a potent anthelmintic agent belonging to the class of amino-acetonitrile derivatives (AADs). It is effective against a wide range of gastrointestinal nematodes, including those resistant to other classes of anthelmintics. Accurate quantification of Monepantel in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue studies. The use of a stable isotope-labeled internal standard, such as (Rac)-Monepantel-d5, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure that it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision of the analytical method.[1][2][3][4]

These application notes provide a detailed protocol for the quantitative analysis of Monepantel in biological matrices, specifically plasma, using this compound as an internal standard. The methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Mechanism of Action Signaling Pathway

Monepantel exerts its anthelmintic effect by acting as a positive allosteric modulator of nematode-specific nicotinic acetylcholine receptors (nAChRs), specifically the MPTL-1 receptor, which is part of the DEG-3 subfamily of nAChRs. This receptor is absent in mammals, which contributes to the low toxicity of Monepantel in host animals. The binding of Monepantel to the MPTL-1 receptor leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions. This influx causes depolarization of the muscle cells, leading to spastic paralysis of the nematode and its subsequent expulsion from the host.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Monepantel using this compound as an internal standard.

Materials and Reagents

-

Monepantel analytical standard

-

This compound (Internal Standard - IS)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 cartridges) or protein precipitation reagents (e.g., acetonitrile).

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm).

Preparation of Stock and Working Solutions

-

Monepantel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Monepantel in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Monepantel stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation

Two common methods for sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation (PP).

Protocol 1: Solid Phase Extraction (SPE)

-

To 200 µL of plasma sample, add 50 µL of the Internal Standard working solution (100 ng/mL) and vortex.

-

Condition an SPE cartridge (e.g., C18) with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 2 x 1.0 mL of 5% methanol in water.

-

Dry the cartridge under a stream of nitrogen for 2 minutes.

-

Elute the analytes with 500 µL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are example LC-MS/MS conditions that can be optimized for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | See Table 1 |

Table 1: Illustrative MRM Transitions for Monepantel and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Monepantel | 472.1 | 186.0 | 100 | -25 |

| This compound | 477.1 | 186.0 | 100 | -25 |

| Note: The product ion for (Rac)-Maneantel-d5 may need to be optimized based on the specific labeling pattern and instrumentation. |

Data Presentation

The following tables summarize illustrative quantitative data for a bioanalytical method validation for Monepantel in plasma using this compound as an internal standard.

Table 2: Illustrative Calibration Curve Parameters

| Parameter | Value |

| Calibration Range (ng/mL) | 1 - 1000 |

| Regression Model | Linear, 1/x² weighting |

| Slope (m) | 0.0025 |

| Intercept (b) | 0.0012 |

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Illustrative Intra- and Inter-Day Precision and Accuracy

| QC Concentration (ng/mL) | Intra-Day Precision (%RSD, n=6) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD, n=18) | Inter-Day Accuracy (%) |

| 3 (LQC) | 4.5 | 102.3 | 5.8 | 101.5 |

| 50 (MQC) | 3.2 | 98.7 | 4.1 | 99.2 |

| 800 (HQC) | 2.8 | 101.5 | 3.5 | 100.8 |

Table 4: Illustrative Recovery and Matrix Effect

| QC Concentration (ng/mL) | Mean Recovery (%) | %RSD | Matrix Effect | %RSD |

| 3 (LQC) | 92.5 | 6.2 | 1.05 | 4.8 |

| 800 (HQC) | 95.1 | 4.8 | 1.02 | 3.5 |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of Monepantel in a biological matrix using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, reliable, and accurate method for the quantification of Monepantel in biological matrices. The detailed protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating their own bioanalytical methods for Monepantel. The inherent advantages of using a deuterated internal standard, such as compensation for matrix effects and variability in sample processing, are critical for generating high-quality data in regulated and research environments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Monepantel in Plasma using (Rac)-Monepantel-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Monepantel in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Monepantel-d5 as an internal standard.

Principle

This method employs protein precipitation for the extraction of Monepantel and the internal standard, this compound, from plasma. The analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) by calculating the ratio of the analyte peak area to that of the internal standard.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Monepantel | Analytical Standard (≥98%) | Commercially Available |

| This compound | Analytical Standard (≥98%) | Commercially Available[1][2] |

| Acetonitrile (ACN) | LC-MS Grade | Commercially Available |

| Methanol (MeOH) | LC-MS Grade | Commercially Available |

| Formic Acid | LC-MS Grade | Commercially Available |

| Ammonium Acetate | LC-MS Grade | Commercially Available |

| Deionized Water | ≥18.2 MΩ·cm | In-house or Commercial |

| Human Plasma (K2-EDTA) | Blank, Screened | Commercial Bio-supplier |

| Polypropylene Microcentrifuge Tubes | 1.5 mL | Commercially Available |

| HPLC Vials and Caps | Amber, with inserts | Commercially Available |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5.0 mg of Monepantel and this compound into separate 5 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stable for at least 6 months at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of Monepantel working solutions by serial dilution of the primary stock with 50:50 (v/v) acetonitrile:water to create calibration curve (CAL) and quality control (QC) standards.

-

Prepare an internal standard (IS) working solution by diluting the this compound primary stock to a final concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

-

Sample Preparation

The following protocol details a protein precipitation extraction method.

-

Sample Thawing: Thaw plasma samples, CAL, and QC standards at room temperature. Vortex gently to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of plasma (sample, blank, CAL, or QC) into a 1.5 mL polypropylene microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the double blank (blank plasma with no IS).

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert.

-

Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UHPLC System (e.g., Waters Acquity, Agilent 1290) |

| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | See Table 2 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 2: MRM Transitions and Parameters Note: The product ions for this compound are based on the stable fragmentation pattern of the parent compound, as the deuterium labeling is not expected to alter the primary fragmentation pathway. Optimal collision energies should be determined empirically.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) |

| Monepantel (Quantifier) | 472.1 | 186.0[3][4] | 100 | 25 |

| Monepantel (Qualifier) | 472.1 | 166.0[3] | 100 | 35 |

| This compound (IS) | 477.1 | 186.0 | 100 | 25 |

Data Presentation and Analysis

Calibration Curve and Quality Control

A calibration curve is constructed by plotting the peak area ratio (Monepantel / this compound) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Table 3: Example Calibration Standards and QC Levels

| Sample Type | Concentration (ng/mL) |

|---|---|

| CAL 1 (LLOQ) | 0.5 |

| CAL 2 | 1.0 |

| CAL 3 | 5.0 |

| CAL 4 | 20.0 |

| CAL 5 | 50.0 |

| CAL 6 | 100.0 |

| CAL 7 | 200.0 |

| QC Low (LQC) | 1.5 |

| QC Medium (MQC) | 75.0 |

| QC High (HQC) | 150.0 |

Acceptance Criteria

-

Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

-

Quality Controls: The accuracy of the QC samples should be within ±15% of their nominal concentrations. The precision (%CV) should not exceed 15%.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Monepantel quantification in plasma.

Disclaimer: This protocol is a template and may require optimization for specific laboratory conditions and instrumentation. All new methods should be fully validated according to regulatory guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monepantel-d5 - CAS - 887148-69-8 (non-d) | Axios Research [axios-research.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (Rac)-Monepantel-d5 for Pharmacokinetic Studies of Anthelmintics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monepantel is a potent anthelmintic of the amino-acetonitrile derivative (AAD) class, crucial for controlling gastrointestinal nematodes in livestock, particularly strains resistant to older drug classes like benzimidimidazoles and macrocyclic lactones.[1][2][3] To understand its efficacy and establish safe withdrawal periods, detailed pharmacokinetic (PK) studies are essential. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of monepantel.

A critical component of modern bioanalytical methods for PK studies is the use of a stable isotope-labeled internal standard (SIL-IS). (Rac)-Monepantel-d5, a deuterium-labeled version of monepantel, serves as the ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It behaves nearly identically to the unlabeled analyte during sample extraction and chromatographic separation but is distinguishable by its higher mass. This allows for precise correction of variability during sample processing and instrumental analysis, ensuring highly accurate and reliable quantification of monepantel and its metabolites in complex biological matrices like plasma, milk, and tissues.[4][5]

Metabolism of Monepantel

Following oral administration, monepantel is rapidly absorbed and extensively metabolized, primarily in the liver. The principal metabolic pathway is the two-step S-oxidation of the parent molecule.

-

Oxidation to Monepantel Sulfoxide: The first step is the oxidation to an intermediate metabolite, monepantel sulfoxide.

-

Oxidation to Monepantel Sulfone (MNPSO₂): The sulfoxide is further oxidized to monepantel sulfone (MNPSO₂).

Monepantel sulfone (MNPSO₂) is the major and most persistent metabolite found in the bloodstream and tissues. Importantly, MNPSO₂ is also anthelmintically active, making its pharmacokinetic profile critical for understanding the overall efficacy and duration of action of monepantel treatment.

Figure 1. Primary metabolic pathway of monepantel in ruminants.

Pharmacokinetic Data

The use of this compound as an internal standard has enabled the precise quantification of monepantel and monepantel sulfone. The following tables summarize key pharmacokinetic parameters reported in sheep and cattle after a single oral dose.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep Data compiled from studies involving oral administration.

| Dose (mg/kg) | Analyte | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Reference |

| 2.5 | Monepantel | ~15-16 | 15.1 - 17.9 | ~671 | |

| 2.5 | Monepantel Sulfone | ~24 | 61.4 - 94.3 | ~11,125 | |

| 3.0 | Monepantel | 16 | 17.9 | 671 | |

| 3.0 | Monepantel Sulfone | 24 | 94.3 | 11,125 |

Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Cattle Data compiled from studies involving oral administration.

| Dose (mg/kg) | Analyte | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Reference |

| 2.5 | Monepantel | ~8 | 21.5 | 1709 - 2174 | |

| 2.5 | Monepantel Sulfone | ~41 | 96.8 | 9220 - 10242 |

Note: AUC refers to the Area Under the Curve, representing total drug exposure over time. Cₘₐₓ is the maximum observed plasma concentration, and Tₘₐₓ is the time at which Cₘₐₓ is observed. Values can vary based on breed, age, and health status of the animals.

The data consistently show that the active metabolite, monepantel sulfone, reaches higher peak concentrations (Cₘₐₓ) and has a substantially greater total systemic exposure (AUC) than the parent drug in both sheep and cattle.

Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Sheep

This protocol outlines a typical design for a pharmacokinetic study in sheep following oral administration of monepantel.

1.1. Animals and Housing

-

Species: Healthy, parasite-free sheep (e.g., Romney Marsh lambs), weighing appropriately for the study.

-

Acclimatization: Animals should be acclimatized to housing conditions for at least 7 days before the study begins.

-

Housing: Animals are housed in pens with ad libitum access to water and a controlled diet. For excretion studies, metabolism crates may be used for the collection of urine and feces.

-

Identification: Each animal must be uniquely identified (e.g., ear tag).

1.2. Dosing and Administration

-

Dose Calculation: The recommended therapeutic dose is 2.5 mg of monepantel per kg of body weight. Animals should be weighed immediately before dosing to ensure accurate dose calculation.

-

Formulation: A commercial oral solution (e.g., Zolvix® 25 mg/mL) is typically used.

-

Administration: Administer the calculated volume as a single oral drench using a calibrated drenching gun. Ensure the nozzle is placed over the back of the tongue to facilitate swallowing.

1.3. Sample Collection

-

Matrix: Blood is the primary matrix for plasma PK analysis.

-

Collection Schedule: Collect blood samples at predefined time points. A typical schedule includes: pre-dose (0 h), and 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72, 96 hours, and up to 14 or 28 days post-administration.

-

Procedure: Collect approximately 5-10 mL of whole blood from the jugular vein into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.

-

Storage: Transfer the resulting plasma into labeled cryovials and store frozen at -20°C or -80°C until analysis.

Figure 2. Workflow for the in-vivo and sample processing phase.

Protocol 2: Bioanalytical Method for Plasma Quantification using LC-MS/MS

This protocol describes a general procedure for the simultaneous quantification of monepantel and monepantel sulfone in plasma using this compound as an internal standard.

2.1. Materials and Reagents

-

Reference Standards: Monepantel, Monepantel Sulfone.

-

Internal Standard (IS): this compound.

-

Solvents: Acetonitrile (ACN) and Methanol (HPLC or MS grade).

-

Reagents: Formic acid, Ammonium acetate, Ultrapure water.

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., neutral alumina) or QuEChERS salts (e.g., MgSO₄, NaCl).

2.2. Sample Preparation (SPE Method)

-

Thaw: Thaw plasma samples, calibration standards, and quality control samples on ice.

-

Aliquot: Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Spike IS: Add a small volume (e.g., 20 µL) of this compound working solution (at a known concentration) to all tubes except for "double blanks."

-

Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

SPE Cleanup: Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant from the previous step onto the cartridge.

-

Wash & Elute: Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent mixture.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid). Vortex to mix.

-

Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Conditions (Example)

-

LC System: UHPLC system.

-

Column: C8 or C18 column (e.g., Inertsil C8-3, 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), negative or positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for monepantel, monepantel sulfone, and this compound.

2.4. Quantification

-

A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

The concentrations of monepantel and monepantel sulfone in the unknown samples are determined from this curve using their measured peak area ratios.

Figure 3. General workflow for the bioanalytical quantification of monepantel.

References

- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 2. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-Monepantel-d5 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel is a potent anthelmintic agent belonging to the class of amino-acetonitrile derivatives. It is effective against a variety of gastrointestinal nematodes, including those resistant to other classes of anthelmintics. The mechanism of action involves the allosteric modulation of nematode-specific nicotinic acetylcholine receptors (nAChRs), leading to paralysis and expulsion of the parasite.[1] For pharmacokinetic and pharmacodynamic studies, a robust and reliable method for the quantification of Monepantel in biological matrices such as plasma is essential. The use of a stable isotope-labeled internal standard, such as (Rac)-Monepantel-d5, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for the sample preparation and analysis of (Rac)-Monepantel and its deuterated internal standard, this compound, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data typically associated with the bioanalytical method for Monepantel analysis. While specific data for plasma is not exhaustively available in all cited literature, the following represents a composite of expected performance characteristics based on analyses in similar biological matrices.

Table 1: Method Performance Characteristics

| Parameter | Typical Value | Source |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL | [2] |

| Linearity Range | 0.1 - 5.0 µg/L (in milk) | [3][4] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

Table 2: Accuracy and Precision (Representative Data for Anthelmintics in Plasma)

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Monepantel | Low QC | < 15% | < 15% | 85 - 115% |

| Medium QC | < 15% | < 15% | 85 - 115% | |

| High QC | < 15% | < 15% | 85 - 115% |

Table 3: Recovery (Representative Data for Monepantel in Biological Matrices)

| Matrix | Spiked Level | Mean Recovery (%) |

| Milk | 2.0 µg/kg | 90.1 - 103.3 |

| 50 µg/kg | 90.1 - 103.3 | |

| 100 µg/kg | 90.1 - 103.3 | |

| Muscle | Not Specified | 108 - 109 |

Experimental Protocols

Materials and Reagents

-

(Rac)-Monepantel analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Control plasma (e.g., sheep, bovine)

-

Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Sorbent)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (Rac)-Monepantel and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Monepantel by serial dilution of the primary stock solution with a mixture of acetonitrile and water (1:1, v/v). These will be used to spike control plasma for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is based on a method described for the extraction of Monepantel from plasma.

-

Plasma Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 0.5 mL of the plasma sample.

-

Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

Protein Precipitation:

-

Add 0.5 mL of water to the plasma sample.

-

Add 1.3 mL of acetonitrile.

-

Vortex the mixture for 2 minutes.

-

-

Centrifugation: Centrifuge the samples at 2000 x g for 15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Dilution: Add 5.0 mL of water to the supernatant.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a polymeric sorbent SPE cartridge with 1.0 mL of acetonitrile followed by 1.0 mL of water.

-

Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2.0 mL of an acetonitrile:water solution (30:70, v/v).

-

Elution: Elute the analytes with 1.0 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 250 µL of the mobile phase (e.g., acetonitrile:methanol:water 60:8:32, v/v/v).

-

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Column: A reverse-phase C18 column is suitable for the separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode can be employed. Negative ion mode has been reported for Monepantel and its sulfone metabolite.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

Visualizations

Signaling Pathway of Monepantel

Monepantel acts as a positive allosteric modulator of a specific subtype of nicotinic acetylcholine receptors (nAChRs) found only in nematodes, such as the DEG-3/DES-2 type receptor. This modulation enhances the effect of the natural ligand, acetylcholine, leading to an influx of ions and subsequent spastic paralysis of the worm.

Caption: Simplified signaling pathway of Monepantel's mechanism of action.

Experimental Workflow for Plasma Sample Preparation

The following diagram illustrates the key steps in the preparation of plasma samples for the analysis of this compound.

Caption: Experimental workflow for this compound analysis in plasma.

References

- 1. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of (Rac)-Monepantel in Plasma using HPLC-MS/MS with a Deuterated Internal Standard

Introduction

Monepantel is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, effective against a wide range of gastrointestinal nematodes, including those resistant to other anthelmintic classes.[1] Following administration, Monepantel is rapidly absorbed and metabolized in the liver to its primary active metabolite, Monepantel sulfone.[2][3] Accurate quantification of Monepantel in biological matrices is crucial for pharmacokinetic studies, residue analysis, and drug development.

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of (Rac)-Monepantel in plasma. The method utilizes (Rac)-Monepantel-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[4][5] The use of a deuterated internal standard is considered the gold standard in quantitative LC-MS/MS analysis.

Experimental

Materials and Reagents

-

(Rac)-Monepantel analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Control plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocols

1. Preparation of Standard and Internal Standard Stock Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of (Rac)-Monepantel and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.

-

Intermediate Solutions: Prepare intermediate stock solutions of (Rac)-Monepantel by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

2. Sample Preparation

A protein precipitation method is employed for sample cleanup.

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the working internal standard solution (100 ng/mL this compound) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis

The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer.

-

HPLC Conditions:

-

Column: C8, 2.1 x 100 mm, 3 µm

-

Mobile Phase A: 0.5 mM Ammonium Acetate in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient Program: See Table 1.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500 °C

-

Capillary Voltage: 3.5 kV

-

MRM Transitions: See Table 2.

-

Results and Discussion

This method provides excellent sensitivity and selectivity for the quantification of (Rac)-Monepantel in plasma. The use of this compound as an internal standard ensures reliable quantification by correcting for any variations during sample preparation and analysis. The chromatographic conditions provide good peak shape and separation from endogenous plasma components.

Data Presentation

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.0 | 95 |

| 4.0 | 95 |

| 4.1 | 40 |

| 6.0 | 40 |

Table 2: Optimized Mass Spectrometer Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| (Rac)-Monepantel | 472.1 | 186.0 | 150 | 25 |

| This compound | 477.1 | 186.0 | 150 | 25 |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| LLOQ | 0.5 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for the HPLC-MS/MS analysis of (Rac)-Monepantel.

Caption: Logical relationship of analyte, internal standard, and quantification.

The developed HPLC-MS/MS method using this compound as an internal standard is highly suitable for the quantitative determination of (Rac)-Monepantel in plasma samples. The method is sensitive, specific, and robust, making it a valuable tool for pharmacokinetic and other drug development studies of Monepantel. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required in regulated bioanalysis.

References

- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 2. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

Application Notes and Protocols for Tracing Monepantel Metabolism with (Rac)-Monepantel-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel (MOP) is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, effective against a range of gastrointestinal nematodes, including multi-drug resistant strains.[1][2][3] Understanding the metabolic fate of Monepantel is crucial for optimizing its efficacy, ensuring safety, and meeting regulatory requirements. The use of stable isotope-labeled compounds, such as (Rac)-Monepantel-d5, provides a powerful tool for elucidating metabolic pathways and quantifying the parent drug and its metabolites in complex biological matrices.[1][2]

This compound is a deuterated analog of Monepantel, which can be utilized as a tracer in metabolic studies and as an internal standard for accurate quantification by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in tracing the metabolic pathways of Monepantel in both in vitro and in vivo systems.

Metabolic Pathways of Monepantel